An In-Depth Technical Guide to 4-(3,5-Dibromopyridin-2-yl)morpholine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-(3,5-Dibromopyridin-2-yl)morpholine: Synthesis, Properties, and Applications
Introduction: 4-(3,5-Dibromopyridin-2-yl)morpholine is a halogenated heterocyclic compound featuring a pyridine ring substituted with two bromine atoms and a morpholine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyridine core and the favorable physicochemical properties imparted by the morpholine group. The bromine atoms serve as key functional handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The morpholine substituent can enhance aqueous solubility and metabolic stability, and participate in crucial hydrogen bonding interactions, making it a valuable component in the design of bioactive molecules.
This technical guide provides a comprehensive overview of 4-(3,5-Dibromopyridin-2-yl)morpholine, with a focus on its synthesis, chemical properties, and potential applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
While extensive experimental data for 4-(3,5-Dibromopyridin-2-yl)morpholine is not widely available in public literature, its properties can be predicted based on its structural components and data from closely related analogues.
| Property | Predicted Value | Notes |
| CAS Number | 1227039-61-9 | This CAS number has been associated with the compound by some chemical suppliers. Independent verification is recommended. |
| Molecular Formula | C₉H₁₀Br₂N₂O | --- |
| Molecular Weight | 321.99 g/mol | --- |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines. |
| Solubility | Expected to have moderate solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | The morpholine group may confer some aqueous solubility, but the dibrominated pyridine core is largely hydrophobic. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on related compounds. High boiling point due to molecular weight and polarity. |
| Melting Point | Not reported. Expected to be in the range of 100-200 °C. | --- |
Synthesis and Mechanistic Insights
The most plausible and direct synthetic route to 4-(3,5-Dibromopyridin-2-yl)morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems like pyridine, especially when substituted with electron-withdrawing groups or halogens.
Proposed Synthetic Pathway:
The synthesis would involve the reaction of 2,3,5-tribromopyridine with morpholine. The pyridine ring is activated towards nucleophilic attack at the 2- and 6-positions due to the electron-withdrawing effect of the ring nitrogen. The bromine atom at the 2-position is the most likely to be displaced by the secondary amine of morpholine.
Figure 1. Proposed synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine.
Experimental Protocol: A Generalized Procedure
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Materials:
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2,3,5-Tribromopyridine (1 equivalent)
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Morpholine (1.1 - 2 equivalents)
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A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like 2-propanol)
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A non-nucleophilic base (e.g., potassium carbonate, triethylamine) (optional, to scavenge the HBr byproduct)
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Procedure:
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To a solution of 2,3,5-tribromopyridine in the chosen solvent, add morpholine.
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If a base is used, add it to the reaction mixture.
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Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the solvent and the reactivity of the starting materials.
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Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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If a solid precipitate (the product or a salt) forms, it can be isolated by filtration.
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Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
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Causality in Experimental Choices:
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Solvent Selection: High-boiling, polar aprotic solvents like DMF or DMSO are often preferred for SNAr reactions as they can effectively solvate the charged intermediate (Meisenheimer complex) and allow for higher reaction temperatures, thus increasing the reaction rate.
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Use of a Base: The addition of a base is often beneficial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the morpholine nucleophile, which would render it unreactive, and can drive the reaction to completion.
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Temperature Control: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. Optimization of the temperature is crucial for achieving a good yield and purity of the desired product.
Potential Applications in Drug Discovery
The 4-(3,5-dibromopyridin-2-yl)morpholine scaffold is a valuable building block in drug discovery due to the combined features of the dibromopyridine and morpholine moieties.
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Kinase Inhibitors: The pyridine ring is a common scaffold in many kinase inhibitors. The bromine atoms on the pyridine ring can be utilized for Suzuki, Stille, or other cross-coupling reactions to introduce various aryl or heteroaryl groups, which can be designed to interact with specific binding pockets of protein kinases. The morpholine group can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of the molecule.
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Central Nervous System (CNS) Active Agents: The morpholine moiety is often incorporated into CNS-active drugs to improve their blood-brain barrier permeability and metabolic stability.[1] The dibromopyridine core can be functionalized to target various CNS receptors or enzymes.
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Antimicrobial Agents: Halogenated pyridines have been explored for their antimicrobial properties. The bromine atoms in 4-(3,5-dibromopyridin-2-yl)morpholine could contribute to its potential as an antimicrobial agent, and the morpholine group could enhance its cellular uptake.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 4-(3,5-Dibromopyridin-2-yl)morpholine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the morpholine ring. The chemical shifts and coupling patterns would provide valuable information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of the bromine atoms (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, providing strong evidence for the presence of two bromine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-Br, C-N, C-O, and aromatic C-H bonds present in the molecule.
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Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the calculated values for the molecular formula C₉H₁₀Br₂N₂O.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(3,5-Dibromopyridin-2-yl)morpholine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A detailed Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
4-(3,5-Dibromopyridin-2-yl)morpholine is a synthetically versatile and potentially valuable building block for the development of new pharmaceuticals and functional materials. Its synthesis via nucleophilic aromatic substitution is a well-understood and scalable process. The presence of two bromine atoms allows for diverse and targeted functionalization, while the morpholine moiety can impart desirable physicochemical and pharmacokinetic properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Halo- and 2-Tosylpyridines. In The Chemistry of Heterocyclic Compounds, Pyridines: From Lab to Market (pp. 1-248). John Wiley & Sons, Inc.
- Gilday, J. P., & Negri, J. T. (2008). Nucleophilic Aromatic Substitution. In Modern Organic Synthesis: An Introduction (pp. 451-486). W. H. Freeman.
- Zask, A., & Verheijen, J. C. (2009). Morpholine in medicinal chemistry. Medicinal Chemistry, 5(6), 491-507.
- Sigma-Aldrich. Product Specification Sheet for 4-(5-Bromo-3-chloropyridin-2-yl)morpholine. (This is a representative example of a supplier's data sheet that would be consulted for a similar compound).
- PubChem. Compound Summary for 4-(5-Bromopyrimidin-2-yl)morpholine. National Center for Biotechnology Information.
- Vulcanchem. Product Information for 4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine. (This is a representative example of a supplier's product page for a similar compound).
- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of medicinal chemistry, 44(13), 2133–2138.
- Cheminform.
- BLDpharm. Product Information for 4-(5-Bromopyrazin-2-yl)morpholine. (This is a representative example of a supplier's product page for a similar compound).
- Amerigo Scientific. Product Information for 4-Amino-3,5-dibromopyridine. (This is a representative example of a supplier's product page for a precursor).
- Google Patents.
- ResearchGate. (A platform to search for relevant scientific articles and connect with researchers).
- ScienceDirect.
- ACS Publications. (A major publisher of peer-reviewed research journals in chemistry).
- RSC Publishing.
- Wiley Online Library. (A comprehensive online resource for scientific, technical, and medical knowledge).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Medicinal Chemistry Letters, 11(6), 1056-1060.
